3-[(Tert-butoxy)carbonyl]-3-azabicyclo[3.3.1]nonane-7-carboxylic acid
Overview
Description
3-[(Tert-butoxy)carbonyl]-3-azabicyclo[3.3.1]nonane-7-carboxylic acid is a useful research compound. Its molecular formula is C14H23NO4 and its molecular weight is 269.341. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Efficient Synthesis for Peptidomimetics : This compound has been synthesized efficiently as a part of rigid dipeptide mimetics, useful for structure-activity studies in peptide-based drug discovery. Key synthesis steps involve Michael addition and acidolytic deprotection for solid-phase synthesis applications (Mandal et al., 2005).
Molecular Structure and Conformation : Studies on the structure, conformation, and molecular geometry of related 3-azabicyclononanes reveal insights into their chair-chair conformation and equatorial orientation of phenyl rings, which are significant for understanding their chemical behavior (Kumaran et al., 1999).
Synthesis and Reactivity : The compound has been synthesized and converted into various derivatives, showcasing its versatility in chemical transformations. This includes reactions with acetyl and chloroacetyl chlorides, and the formation of Schiff bases and isothiocyanates (Moskalenko et al., 2011).
Applications in Molecular Synthesis
Synthesis of Stereoisomers : All four stereoisomers of this compound have been synthesized, highlighting its utility in producing unnatural amino acids, important in biochemical research and pharmaceutical applications (Bakonyi et al., 2013).
Use in Preparing Dipeptide Isosteres : It has been used in the synthesis of conformationally constrained dipeptide isosteres, derived from tartaric acid and α-amino acids. These isosteres are valuable in studying protein-protein interactions and enzyme catalysis (Guarna et al., 1999).
Conformational Analysis
- NMR Spectroscopy Studies : 1H NMR spectroscopy has been used to study the stereochemistry of related compounds, providing insights into their double chair conformation and intramolecular interactions. Such studies are crucial for understanding the compound's behavior in biological systems (Klepikova et al., 2003).
Safety and Hazards
Mechanism of Action
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability . For instance, extreme pH or temperature conditions might affect the compound’s structure and, consequently, its interaction with targets.
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.3.1]nonane-7-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-7-9-4-10(8-15)6-11(5-9)12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFGMUIRMCCXCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C1)CC(C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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